molecular formula C26H27N3O6 B15098218 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one

Cat. No.: B15098218
M. Wt: 477.5 g/mol
InChI Key: JSSASHALLCTSEU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups, including hydroxy, methoxy, carbonyl, morpholinyl, pyridyl, and pyrrolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolinone structure, followed by the introduction of the hydroxy, methoxybenzo[d]furan, morpholinylpropyl, and pyridyl groups through various coupling and substitution reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one has a more complex structure, which may confer unique properties and activities

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-pyridin-4-yl-2H-pyrrol-5-one

InChI

InChI=1S/C26H27N3O6/c1-33-19-5-2-4-18-16-20(35-25(18)19)23(30)21-22(17-6-8-27-9-7-17)29(26(32)24(21)31)11-3-10-28-12-14-34-15-13-28/h2,4-9,16,22,31H,3,10-15H2,1H3

InChI Key

JSSASHALLCTSEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=NC=C4)CCCN5CCOCC5)O

Origin of Product

United States

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